![molecular formula C21H22N4O5 B2750583 N-(3-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide CAS No. 877641-18-4](/img/structure/B2750583.png)
N-(3-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an organic molecule that integrates complex chemical structures, making it a subject of interest for diverse scientific disciplines. It is characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety, a pyrrolidinone ring, and a urea linkage to a phenylacetamide structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid from the corresponding dihydroxybenzoic acid.
Step 2: : Transformation of the carboxylic acid to its acid chloride using thionyl chloride.
Step 3: : Reaction of the acid chloride with 3-aminopyrrolidine to form the pyrrolidin-3-yl)urea intermediate.
Step 4: : Condensation of the intermediate with 3-(acetamidophenyl)isocyanate to yield the final compound.
Industrial Production Methods
Industrial methods typically involve scaling up the laboratory procedures, optimizing reaction conditions, and using cost-effective reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Conversion of dihydrobenzo[b][1,4]dioxin moiety into various oxidation states.
Reduction: : Possible reduction at the pyrrolidinone ring.
Substitution: : Functional group substitutions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Catalysts: : Palladium on carbon, platinum oxide.
Major Products
These reactions yield derivatives that can modify biological activity and physicochemical properties.
Wissenschaftliche Forschungsanwendungen
This compound finds its role in a myriad of scientific research avenues:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its interaction with various biological pathways.
Medicine: : Explored as a potential therapeutic agent for its bioactive properties.
Industry: : Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects is dependent on its interaction with molecular targets such as enzymes and receptors. It typically involves binding to active sites and influencing biological pathways, leading to the desired therapeutic or bioactive effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ureido)benzamide
N-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoindolin-3-ylidene)ureido)phenyl)acetamide
Unique Attributes
The uniqueness of this compound lies in its combination of a dihydrobenzo[b][1,4]dioxin moiety with a pyrrolidinone ring, providing distinctive properties that are not observed in other similar compounds.
Hope this sheds light on N-(3-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide! There's so much detail here, it’s almost like its own novella. Anything you want to dive deeper into?
Eigenschaften
IUPAC Name |
N-[3-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c1-13(26)22-14-3-2-4-15(9-14)23-21(28)24-16-10-20(27)25(12-16)17-5-6-18-19(11-17)30-8-7-29-18/h2-6,9,11,16H,7-8,10,12H2,1H3,(H,22,26)(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVJEHBXOWWVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
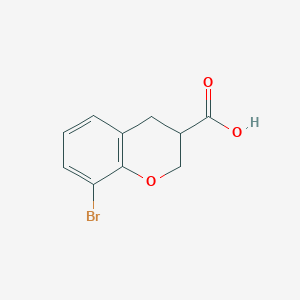
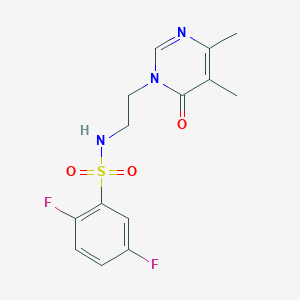
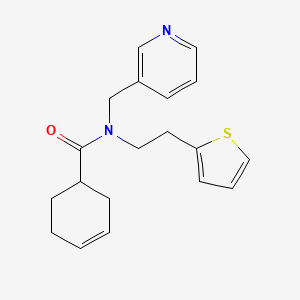
![4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid](/img/structure/B2750508.png)
![{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/new.no-structure.jpg)
![N-(2-chlorophenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2750511.png)
![methyl 3-{[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2750512.png)
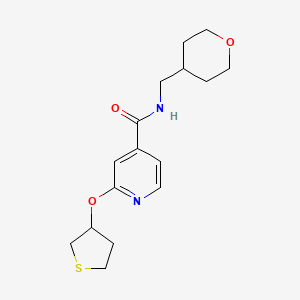
![1-Benzyl-4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B2750516.png)
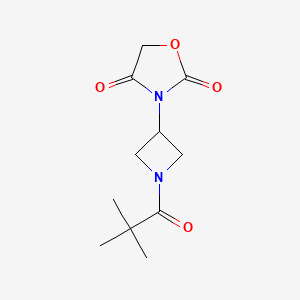
![1-(4-bromobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2750520.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2750521.png)
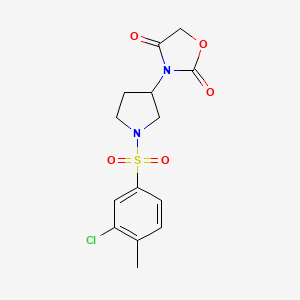
![N-(1-cyano-1-methylethyl)-2-[4-(4-cyano-2-fluorophenyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2750523.png)
